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Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

Cat. No.: B151936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(2-
Pyrimidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical
compounds. This document outlines the experimental protocols for the synthesis and
crystallization of its salt forms and presents a comprehensive summary of its crystallographic
data.

Introduction

1-(2-Pyrimidinyl)piperazine is a heterocyclic compound that serves as a crucial building block
in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making
the understanding of its three-dimensional structure paramount for rational drug design and
development. This guide focuses on the crystal structures of two salt forms: 4-(pyrimidin-2-
yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and
X-ray diffraction analysis of the title compounds.

Synthesis and Crystallization

2.1.1. 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)
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A mixture of 1-(pyrimidin-2-yl)piperazine (0.2 g, obtained from Sigma-Aldrich) and concentrated
hydrochloric acid (5 ml) was stirred for 10 minutes at room temperature. The resulting solution
was filtered. Colorless block-like crystals suitable for X-ray diffraction were obtained after a few
days by slow evaporation of the solvent. The melting point of the crystals was determined to be
above 563 K.[1][2]

2.1.2. 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (ll)

1-(pyrimidin-2-yl)piperazine (0.2 g, from Sigma-Aldrich) was mixed with concentrated nitric acid
(5 ml) and stirred for 10 minutes at room temperature. A white precipitate formed immediately.
This precipitate was dried overnight in the open air and then redissolved in water. Colorless,
block-shaped crystals were obtained after several days through slow evaporation. The melting
point of these crystals was in the range of 463—-470 K.[1][2]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a CrysAlis PRO diffractometer.
The cell refinement and data reduction were performed with the CrysAlis PRO and CrysAlis
RED software packages, respectively.[3] The structures were solved and refined using
standard crystallographic software.

Data Presentation

The crystallographic data for the two salts of 1-(2-Pyrimidinyl)piperazine are summarized in
the following tables for easy comparison.

Crystal Data and Structure Refinement
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Parameter

4-(pyrimidin-2-yl)piperazin-
1-ium chloride (1)

4-(pyrimidin-2-yl)piperazin-
1-ium nitrate (Il)

Chemical Formula CsH13Na*-Cl- CsH13N4a*-NOs~
Formula Weight 200.67 227.23
Crystal System Orthorhombic Monoclinic
Space Group P212121 P2i/c

a (A) 7.0259 (4) 7.2952 (4)

b (A) 10.5361 (6) 11.2341 (6)
c (A 12.7801 (7) 13.2086 (7)
a(°) 90 90

B () 90 100.321 (5)
y () 90 90

Volume (A3) 945.54 (9) 1064.93 (10)
z 4 4
Temperature (K) 293 293

Radiation Mo Ka (A = 0.71073 A) Mo Ka (A = 0.71073 A)
Reflections collected 5514 6218
Independent reflections 1841 1960
Rint 0.045 0.040

Final R indices [I > 2a(l)]

R1 =0.035, wR2 = 0.091

R1 =0.058, wR2 = 0.163

Source: Yamuna et al., 2014[4]

Selected Bond Lengths (A)
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Bond Compound () Compound (ll)
C1—N1 1.336 (3) 1.338 (3)
C1—N2 1.343 (3) 1.342 (3)
C1—N3 1.373 (3) 1.369 (3)
C2—N1 1.328 (4) 1.328 (3)
C3—N2 1.324 (4) 1.325 (3)
C5—N3 1.464 (3) 1.465 (3)
C6—N4 1.483 (3) 1.483 (3)
C7—N4 1.484 (3) 1.484 (3)
C8—N3 1.463 (3) 1.463 (3)

Source: Yamuna et al., 2014[1][3]

Selected Bond Angles (°)

Angle Compound () Compound ()
N1—C1—N2 126.9 (2) 126.9 (2)
N1—C1—N3 116.3 (2) 116.5 (2)
N2—C1—N3 116.8 (2) 116.6 (2)
C2—N1—C1 115.6 (2) 115.5 (2)
C3—N2—C1 115.8 (2) 115.9 (2)
C8—N3—C5 111.9 (2) 112.1 (2)
C8—N3—C1 123.5 (2) 123.5 (2)
C5—N3—C1 124.5 (2) 124.3 (2)
C6—N4—C7 109.9 (2) 110.0 (2)

Source: Yamuna et al., 2014
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 1-(2-
Pyrimidinyl)piperazine salts.
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Experimental workflow for crystal structure analysis.
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Structural Commentary

In both salt structures, the piperazine ring adopts a slightly distorted chair conformation.[1][3]
The protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the
pyrimidine ring.[1][3] The bond lengths and angles are within the expected ranges for similar
structures. The crystal packing is stabilized by hydrogen bonding interactions. In the chloride
salt, N—H---Cl interactions form zigzag chains.[1] In the nitrate salt, bifurcated N—H---O
hydrogen bonds, along with C—H---O interactions, create infinite chains.[1]

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of 1-(2-
Pyrimidinyl)piperazine in its chloride and nitrate salt forms. The presented experimental
protocols and quantitative data offer valuable insights for researchers in the fields of
crystallography, medicinal chemistry, and drug development, aiding in the design of novel
therapeutic agents based on this important molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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